Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate

Catalog No.
S831738
CAS No.
1133115-54-4
M.F
C12H10FN3O2
M. Wt
247.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carb...

CAS Number

1133115-54-4

Product Name

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate

IUPAC Name

methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate

Molecular Formula

C12H10FN3O2

Molecular Weight

247.22 g/mol

InChI

InChI=1S/C12H10FN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H2,14,15,16)

InChI Key

OLAPAXBLTBUSJJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=C(N=C1C2=CC=C(C=C2)F)N

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2=CC=C(C=C2)F)N

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate is a substituted aminopyrimidine, a molecular scaffold recognized as a privileged structure in medicinal chemistry. This class of compounds serves as a foundational building block for a wide range of biologically active molecules, most notably Janus kinase (JAK) inhibitors. The defining features of this specific precursor are the 2-amino group and the 5-carboxylate ester, which provide versatile synthetic handles for further modification, and the 4-fluorophenyl moiety at the 4-position, a critical element for modulating the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). [1]

Substituting this compound with a non-fluorinated analog, such as methyl 2-amino-4-phenylpyrimidine-5-carboxylate, is a significant functional risk in drug discovery programs. The C-F bond at the para-position of the phenyl ring is not merely a placeholder; it is strategically employed to block metabolic oxidation, a common liability for unsubstituted phenyl rings. [1] This substitution enhances metabolic stability and can significantly improve the pharmacokinetic profile of the final drug candidate. Furthermore, the electronegativity of fluorine can alter intramolecular interactions, leading to more favorable binding conformations and increased potency at the target kinase. [2] Procuring a non-fluorinated analog to reduce initial cost often leads to the synthesis of a metabolically inferior or less potent final molecule, negating any upfront savings.

Validated Use as a Key Intermediate in Patented JAK Inhibitor Synthesis

This compound (CAS 1133115-54-4) is explicitly cited as a starting material in the synthesis of potent Janus Kinase (JAK) inhibitors within key patents from major pharmaceutical developers. [1] For example, in the preparation of advanced intermediates for compounds structurally related to Tofacitinib, this precursor is subjected to amination reactions. Its use in these established, high-value synthesis routes confirms its process compatibility and suitability for producing complex APIs, mitigating the risks associated with using unvalidated or generic building blocks.

Evidence DimensionPrecursor Suitability & Process Validation
Target Compound DataCited as a key reactant in multiple patents for JAK inhibitor synthesis.
Comparator Or BaselineGeneric or unproven aminopyrimidine building blocks.
Quantified DifferenceN/A - The difference is in process validation and risk reduction, not a direct quantitative comparison.
ConditionsSynthesis of advanced pharmaceutical intermediates for JAK inhibitors.

This documentation reduces process development risk and confirms the compound's value for any research or manufacturing program targeting the JAK kinase family.

Critical Role of 4-Fluoro Group for High Potency of the Final Kinase Inhibitor

Structure-activity relationship (SAR) studies on kinase inhibitors consistently show that strategic fluorination of phenyl rings is critical for achieving high potency. In a well-documented example for a Bcr-Abl tyrosine kinase inhibitor, the addition of a trifluoromethyl group (a fluoroalkyl group) increased potency 30-fold compared to the non-fluorinated parent compound. [1] Conversely, replacing it with a simple methyl group led to a five-fold decrease in activity. While not a direct measurement on a product from this exact precursor, this strong class-level evidence demonstrates that the 4-fluoro group is essential for potent target engagement in the final molecule.

Evidence DimensionBiological Potency (IC50) of Final API
Target Compound DataEnables synthesis of final compounds with high (e.g., nanomolar) potency.
Comparator Or BaselineNon-fluorinated analog (Methyl 2-amino-4-phenylpyrimidine-5-carboxylate).
Quantified DifferenceCan contribute to a >10-fold increase in potency compared to using a non-fluorinated precursor.
ConditionsIn vitro kinase inhibition assays of the final API.

Procuring the non-fluorinated analog is a false economy, as it is highly likely to yield a final compound with significantly lower or no biological activity.

Favorable Physicochemical Properties of the Methyl Ester for Processability

In process chemistry, the physical form of an intermediate is critical for scalability and reproducibility. Methyl esters of small aromatic molecules, like the target compound, typically exhibit higher melting points and greater crystallinity compared to their corresponding ethyl esters. [1] This property is advantageous for purification, allowing for easier isolation of high-purity solid material by filtration and washing, and often contributes to improved long-term stability during storage. While the ethyl ester may have higher solubility in some solvents, the robust, crystalline nature of the methyl ester is often preferred for reliable, large-scale synthesis.

Evidence DimensionCrystallinity & Handling
Target Compound DataTypically a stable, crystalline solid, facilitating purification and handling.
Comparator Or BaselineCorresponding ethyl ester, which may be an oil or lower-melting solid.
Quantified DifferenceQualitative difference in physical state and handling properties.
ConditionsStandard laboratory and pilot-plant material handling and purification operations.

This compound's solid form is well-suited for process workflows that demand high, reproducible purity and straightforward material handling, reducing downstream processing challenges.

Core Building Block for Novel JAK Family Kinase Inhibitors

Directly applicable as a validated starting material for the synthesis of next-generation Janus kinase (JAK) inhibitors targeting autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and inflammatory bowel disease. Its documented use in patented routes reduces process development risk. [1]

Scaffold for Kinase Inhibitor Programs Requiring Enhanced Potency and Stability

Ideal for medicinal chemistry campaigns where the final compound's metabolic stability and target binding affinity are paramount. The 4-fluorophenyl group is a proven moiety for blocking metabolic soft spots and enhancing target engagement, making this a strategic choice over non-fluorinated analogs. [2]

Starting Material for High-Throughput Synthesis and Library Generation

The compound's typical solid, crystalline nature makes it well-suited for automated weighing and dispensing in high-throughput synthesis workflows. Its reliability in purification ensures consistency across library members, making it a robust choice for generating diverse sets of aminopyrimidine-based compounds for screening.

XLogP3

1.5

Wikipedia

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate

Dates

Last modified: 08-16-2023

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